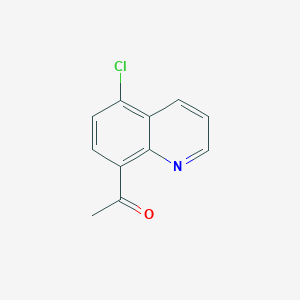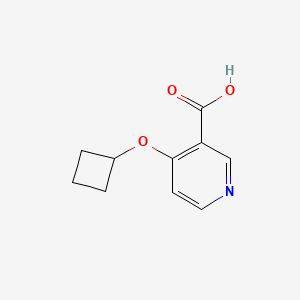
trans-3-Phenylcyclobutanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. Paper discusses the regioselective synthesis of trans-2,3-disubstituted cyclobutanones using 1-phenylsulfenyl- or 1-phenylsulfonyl-cyclopropylketones. Although this paper does not directly address the synthesis of trans-3-Phenylcyclobutanol, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
Cyclobutane derivatives exhibit interesting molecular structures due to the strain and steric interactions within the small ring. Paper provides insights into the molecular structure of fluorinated cyclobutylamines, which, like trans-3-Phenylcyclobutanol, contain a cyclobutane core. The study found no through-space interactions between substituents, which could be relevant when considering the molecular structure of trans-3-Phenylcyclobutanol.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives is a key area of interest. Paper explores the thermal stereomutations and [1,3] carbon sigmatropic shifts in cyclobutane derivatives, leading to the formation of cyclohexenes. These reactions are significant as they provide information on the stereochemical outcomes of reactions involving cyclobutane rings. Although trans-3-Phenylcyclobutanol is not specifically mentioned, the principles of these reactions could apply to its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their stereochemistry and substituents. Paper compares the pKa and log D values of fluorinated cyclobutylamines, finding that fluorination leads to acidification. This information is useful for predicting how different substituents on a cyclobutane ring, such as a phenyl group in trans-3-Phenylcyclobutanol, might affect its properties.
Applications De Recherche Scientifique
Neuropharmacological Research
Trans-3-Phenylcyclobutanol and its isomers have been studied for their effects on neurotransmitter uptake. In particular, they have been examined for their ability to inhibit the uptake of norepinephrine and dopamine by synaptosomes in the brain, showing more effectiveness in preventing the accumulation of norepinephrine by cortical synaptosomes than dopamine by striatal synaptosomes. The trans isomers were found to be more potent inhibitors than the cis isomers, highlighting the importance of molecular conformation in neurological interactions (Komiskey et al., 1978).
Cancer Research
In the field of cancer research, derivatives of cyclobutanol, including trans-3-Phenylcyclobutanol, have been synthesized and studied for their potential as anticancer agents. For example, analogues of cyclophosphamide have been created and evaluated for their antitumor activity, with the trans isomers again showing differing activities compared to their cis counterparts. These studies provide insights into the development of new chemotherapeutic agents (Boyd et al., 1980).
Molecular Synthesis and Chemistry
Trans-3-Phenylcyclobutanol has been a subject of interest in synthetic chemistry, particularly in the synthesis of small-ring compounds. Studies have explored its synthesis, reactions, and the creation of related compounds, contributing to the understanding of cyclobutane chemistry and its potential applications in various fields, including pharmaceuticals and materials science (Manatt et al., 1964).
Endocrine and Metabolic Research
In endocrine and metabolic research, trans-3-Phenylcyclobutanol derivatives have been explored for their potential effects on glucose control and insulin secretion. Studies have investigated compounds like trans-4-(4-methylcyclohexyl)-4-oxobutyric acid, assessing their pharmacological effects in improving glucose tolerance and enhancing insulin secretion in animal models of diabetes mellitus (Ohta et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
Trans-3-Phenylcyclobutanol is a cyclic organic compound with the chemical formula C10H12O Many drugs exert their effects by binding to specific targets such as receptors, enzymes, or transport proteins . The binding can result in activation or inhibition of the target, leading to a therapeutic effect .
Mode of Action
This interaction can lead to changes in the target’s function, which can result in a therapeutic effect . For example, a drug might bind to a receptor and activate it, leading to a cellular response . Alternatively, a drug might bind to an enzyme and inhibit its activity, preventing the enzyme from carrying out its normal function .
Biochemical Pathways
For instance, a drug might inhibit an enzyme, disrupting a biochemical pathway and preventing the production of a certain molecule .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
For example, a drug might cause a change in the conformation of a protein, altering its function .
Action Environment
Environmental factors such as temperature, ph, and the presence of other molecules can influence a drug’s action .
Propriétés
IUPAC Name |
3-phenylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLLZEOPEKUXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311740, DTXSID701315382 | |
| Record name | trans-3-Phenylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92243-56-6, 150639-16-0, 150639-15-9 | |
| Record name | 3-Phenylcyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92243-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3-Phenylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1s,3s)-3-phenylcyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,3r)-3-phenylcyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


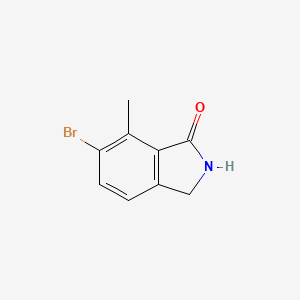


![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
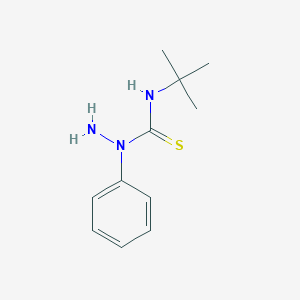
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
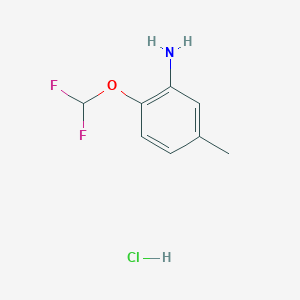
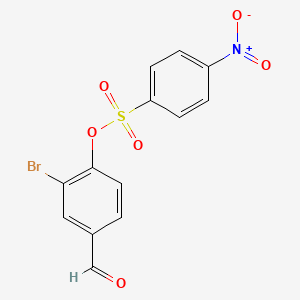
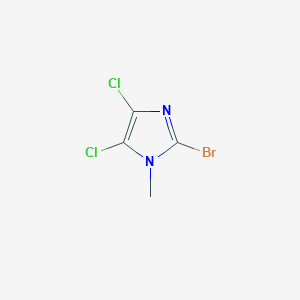

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)
